Biotin-PEG6-CH2COOH
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Overview
Description
Biotin-PEG6-CH2COOH is a compound that combines biotin, polyethylene glycol (PEG), and a carboxylic acid group. Biotin is a B-complex vitamin that has a strong affinity for avidin and streptavidin, making it useful in various biochemical applications. Polyethylene glycol (PEG) is a hydrophilic polymer that enhances the solubility and stability of the compound. The carboxylic acid group allows for further chemical modifications and conjugations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG6-CH2COOH typically involves the conjugation of biotin with a PEG chain that has a terminal carboxylic acid group. The process can be summarized as follows:
Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with PEG6-amine under mild conditions to form Biotin-PEG6-NH2.
Carboxylation: Finally, the amine group of Biotin-PEG6-NH2 is converted to a carboxylic acid group using a carboxylation reagent such as succinic anhydride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin and PEG are reacted in industrial reactors.
Purification: The product is purified using techniques such as chromatography to remove any unreacted starting materials and by-products.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG6-CH2COOH can undergo various chemical reactions, including:
Substitution Reactions: The carboxylic acid group can react with amines to form amide bonds.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Conjugation Reactions: The biotin moiety can bind to avidin or streptavidin, forming strong non-covalent complexes
Common Reagents and Conditions
Coupling Reagents: N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC).
Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF).
Reaction Conditions: Mild temperatures (25-37°C), neutral to slightly basic pH
Major Products
Amides: Formed by reacting with amines.
Esters: Formed by reacting with alcohols.
Biotin-Avidin Complexes: Formed by binding to avidin or streptavidin
Scientific Research Applications
Biotin-PEG6-CH2COOH has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of bioconjugates and PROTACs (proteolysis-targeting chimeras).
Biology: Employed in the labeling and detection of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of diagnostic assays and biosensors .
Mechanism of Action
Biotin-PEG6-CH2COOH exerts its effects through the following mechanisms:
Biotin-Avidin Interaction: The biotin moiety binds strongly to avidin or streptavidin, facilitating the detection and purification of biotinylated molecules.
PEGylation: The PEG chain increases the hydrophilicity and stability of the compound, reducing aggregation and enhancing solubility.
Carboxylation: The carboxylic acid group allows for further chemical modifications and conjugations, enabling the creation of complex bioconjugates
Comparison with Similar Compounds
Biotin-PEG6-CH2COOH can be compared with other similar compounds, such as:
Biotin-PEG3-CH2COOH: Shorter PEG chain, resulting in lower solubility and stability.
N3-PEG6-CH2COOH: Contains an azide group instead of biotin, used in click chemistry applications.
Fmoc-NH-PEG6-CH2COOH: Contains an Fmoc-protected amine group, used in peptide synthesis .
This compound stands out due to its combination of biotin, PEG, and carboxylic acid functionalities, making it highly versatile for various biochemical applications.
Properties
Molecular Formula |
C24H43N3O10S |
---|---|
Molecular Weight |
565.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C24H43N3O10S/c28-21(4-2-1-3-20-23-19(18-38-20)26-24(31)27-23)25-5-6-32-7-8-33-9-10-34-11-12-35-13-14-36-15-16-37-17-22(29)30/h19-20,23H,1-18H2,(H,25,28)(H,29,30)(H2,26,27,31) |
InChI Key |
OSYIWVPFILFDIG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCC(=O)O)NC(=O)N2 |
Origin of Product |
United States |
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